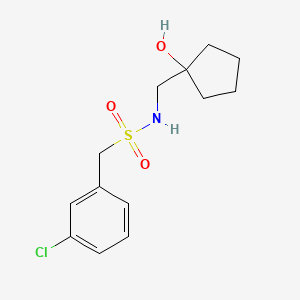

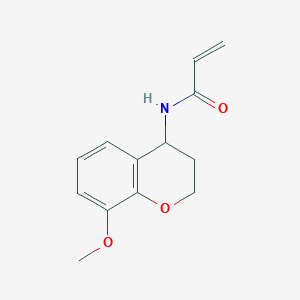

1-(3-chlorophenyl)-N-((1-hydroxycyclopentyl)methyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-chlorophenyl)-N-((1-hydroxycyclopentyl)methyl)methanesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is known for its unique chemical structure and the various biochemical and physiological effects it exhibits.

Aplicaciones Científicas De Investigación

Molecular Structure and Interactions

Research on closely related compounds, such as various N-phenylmethanesulfonamide derivatives, reveals insights into molecular structures and potential interactions that could be relevant to the scientific applications of 1-(3-chlorophenyl)-N-((1-hydroxycyclopentyl)methyl)methanesulfonamide. Studies have shown that the conformation of N—H bonds in these compounds can significantly influence their molecular interactions and packing, which is crucial for understanding their biological activity and potential applications in drug development. For example, N-(3-chlorophenyl)methanesulfonamide exhibits unique conformational properties due to the presence of the chloro substituent, affecting its hydrogen bonding patterns and molecular packing (Gowda, Foro, & Fuess, 2007).

Supramolecular Assembly

The supramolecular assembly of methanesulfonamide derivatives has been studied, showing the importance of intermolecular interactions in forming complex structures. For instance, the structural analysis of N-(2,3-Dichlorophenyl)methanesulfonamide and related compounds demonstrates how N—H⋯O hydrogen bonding contributes to the stabilization of molecular chains, highlighting potential applications in materials science and nanotechnology (Gowda, Foro, & Fuess, 2007).

Chemical Reactivity and Synthesis

The chemical reactivity of N-phenylmethanesulfonamide derivatives, including their reactions with oxidation agents, provides insights into their potential use in synthetic chemistry and drug design. For example, the study on aminoxyl radicals from N-phenyl-1-(2-oxo-1-azacycloalkyl)methanesulfonamides describes their oxidation reactions, which could be relevant for designing novel compounds with specific oxidative properties (Burian, Omelka, Farsa, & Hrubanová, 2006).

Potential Biological Activities

The structural characteristics and molecular interactions of methanesulfonamide derivatives suggest potential biological activities, which are crucial for pharmaceutical applications. The availability of the amide H atom for receptor binding, as observed in compounds like N-(3-Chlorophenyl)methanesulfonamide, indicates a possible relevance in drug-receptor interactions, providing a basis for further research into their therapeutic potential (Gowda, Foro, & Fuess, 2007).

Mecanismo De Acción

Target of Action

The primary target of the compound 1-(3-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]methanesulfonamide is currently unknown. It is structurally similar to bupropion , which is known to act on the norepinephrine-dopamine reuptake system .

Mode of Action

Based on its structural similarity to bupropion, it may interact with the norepinephrine-dopamine reuptake system, potentially inhibiting the reuptake of these neurotransmitters and increasing their concentration in the synaptic cleft .

Biochemical Pathways

If it acts similarly to bupropion, it could influence the norepinephrine and dopamine pathways, leading to increased levels of these neurotransmitters in the brain .

Pharmacokinetics

It is known that similar compounds like bupropion are well absorbed from the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in urine .

Result of Action

If it acts similarly to Bupropion, it could lead to increased levels of norepinephrine and dopamine in the brain, potentially leading to mood elevation .

Propiedades

IUPAC Name |

1-(3-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO3S/c14-12-5-3-4-11(8-12)9-19(17,18)15-10-13(16)6-1-2-7-13/h3-5,8,15-16H,1-2,6-7,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLABWSISPAXNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNS(=O)(=O)CC2=CC(=CC=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-chloroacetyl)phenyl]hexanamide](/img/structure/B2797769.png)

![(2S,3S)-3-[(2-chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid](/img/structure/B2797772.png)

![2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2797775.png)

![Ethyl 2-[2-(3-pentoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2797781.png)

![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2797782.png)